

Technical Deep Dive: Spectroscopic Characterization of 4-Bromo-2-hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

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Executive Summary & Structural Context

Compound: **4-Bromo-2-hydroxy-3-nitropyridine** CAS (Analog/Isomer Reference): 23056-44-2 (Parent: 4-Bromo-3-nitropyridine); 36953-37-4 (Parent: 4-Bromo-2-pyridone). Molecular Formula: C

H

BrN

O

Molecular Weight: 218.99 g/mol (based on

Br)

The Tautomeric Equivalence

In solution (particularly in polar solvents like DMSO or Methanol) and the solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For this compound, the

electron-withdrawing nitro group at position 3 and bromine at position 4 stabilize the pyridone form.

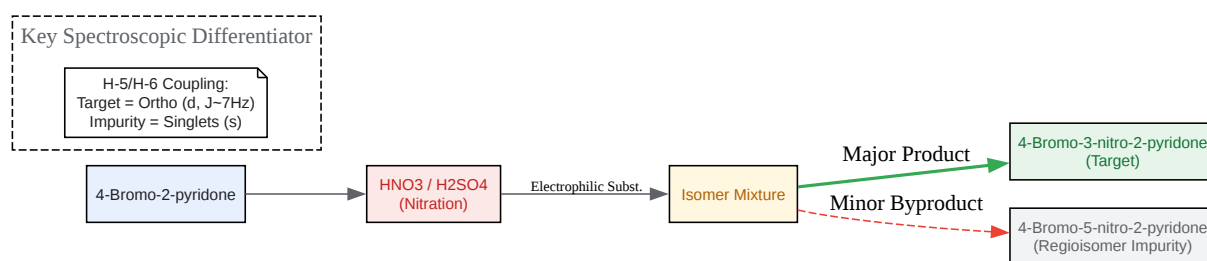
- Form A (Hydroxy): 4-Bromo-3-nitropyridin-2-ol (Aromatic character retained).
- Form B (Pyridone): 4-Bromo-3-nitro-2(1H)-pyridinone (Amide-like character, typically dominant).

Spectroscopic Implication:

- IR: Expect a strong Carbonyl (C=O) stretch rather than a simple aromatic C-O.
- NMR: Presence of a broad NH proton signal (11–14 ppm) rather than a sharp OH signal.

Synthesis & Impurity Profile Workflow

Understanding the synthesis is critical for assigning impurity peaks in spectra. The compound is typically accessed via nitration of 4-bromo-2-pyridone or hydrolysis of 4-bromo-2-halo-3-nitropyridine.



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Figure 1: Synthesis pathway highlighting the critical regioisomer impurity. The spectroscopic distinction relies on H-H coupling patterns.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogen content (Bromine pattern) and the nitro group.

Ionization Mode: Electrospray Ionization (ESI) - Negative/Positive Mode

- Preferred Mode: Negative Mode (ESI-) is often more sensitive for nitropyridones due to the acidic NH proton.
- Positive Mode (ESI+): Observable as [M+H]
or [M+Na]

Isotopic Signature (The "Bromine Flag")

Bromine exists as two stable isotopes:

Br (50.7%) and

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

Ion Species	m/z (Br)	m/z (Br)	Relative Intensity
[M-H]	216.9	218.9	1 : 1
[M+H]	218.9	220.9	1 : 1

Fragmentation Pathway

Under collision-induced dissociation (CID), the following losses are diagnostic:

- Loss of NO

:

(Cleavage of the C-N bond).

- Loss of CO:

(Characteristic of pyridones/cyclic amides).

- Loss of Br:

(Radical cleavage, less common in soft ionization but seen in EI).

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group environment, specifically distinguishing the pyridone form from the hydroxypyridine form.

Functional Group	Wavenumber (cm ⁻¹)	Assignment & Notes
N-H Stretch	3000 – 3200 (Broad)	Indicates pyridone lactam form. Often obscured by H-bonding.
C=O Stretch	1660 – 1690	Diagnostic. Strong amide carbonyl. Higher frequency due to ring strain/conjugation.
NO (Asym)	1530 – 1550	Strong, sharp band. Asymmetric nitro stretch.
NO (Sym)	1340 – 1360	Symmetric nitro stretch.
C=C (Aromatic)	1580 – 1610	Pyridine ring skeletal vibrations.

Interpretation Tip: Absence of a broad OH stretch >3300 cm

and presence of the C=O band confirms the 2-pyridone tautomer in the solid state.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural isomer differentiation. The substitution pattern (4-bromo, 3-nitro) leaves protons at positions 5 and 6.

Solvent: DMSO-d

is recommended due to the poor solubility of nitropyridones in CDCl

H NMR Data (400 MHz, DMSO-d)

The spectrum will display an AB system (two doublets) for the ring protons.

Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
NH (1)	12.5 – 13.5	Broad Singlet	-	Acidic amide proton; exchangeable with D O.
H-6	7.8 – 8.2	Doublet (d)		Deshielded by adjacent Nitrogen.
H-5	6.6 – 7.0	Doublet (d)		Shielded relative to H-6; ortho coupling confirms adjacency.

Differentiation from Isomers:

- 4-Bromo-3-nitro: H-5 and H-6 are adjacent

Two Doublets.

- 4-Bromo-5-nitro: H-3 and H-6 are isolated

Two Singlets.

C NMR Data (100 MHz, DMSO-d)

Predicted shifts based on substituent additivity rules for pyridines.

Carbon	Shift (, ppm)	Assignment
C-2	156.0 – 159.0	Carbonyl (C=O). Most deshielded.
C-6	138.0 – 142.0	CH adjacent to Nitrogen.
C-3	135.0 – 140.0	Quaternary C-NO .
C-4	125.0 – 130.0	Quaternary C-Br.
C-5	108.0 – 115.0	CH beta to Nitrogen.

Experimental Protocol: Sample Preparation

To ensure reproducibility and high-quality spectra, follow this preparation workflow.

Protocol for NMR (DMSO-d)

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-d (99.9% D).
 - Note: If the sample is not fully soluble, gentle heating (40°C) or sonication is permissible. Avoid high heat (>80°C) to prevent degradation of the nitro group.

- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet at 2.50 ppm.
- Acquisition:
 - Scans: 16 (1H), 1024+ (13C).
 - Relaxation Delay (D1): Set to ≥ 2.0 s to ensure integration accuracy of the aromatic protons.

Protocol for LC-MS

- Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.
- Concentration: 0.1 mg/mL.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Gradient: 5% to 95% Acetonitrile over 5 minutes.
- Detection: UV at 254 nm and MS (ESI +/-).

References

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